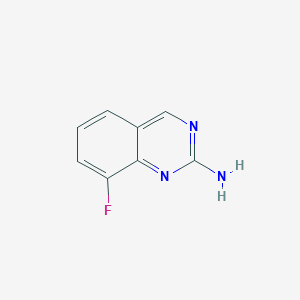

8-Fluoroquinazolin-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYGXLMLUIGXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443649 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190274-25-0 | |

| Record name | 8-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoroquinazolin 2 Amine and Its Analogs

General Synthetic Routes to Quinazoline (B50416) Core Structures

The quinazoline scaffold is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. Various synthetic strategies have been developed to construct this core structure.

A common and versatile approach to the quinazoline core involves the cyclization of appropriately substituted benzene derivatives. One of the most prevalent methods is the reaction of 2-aminobenzonitriles with a one-carbon source. This transformation can be achieved using various reagents and catalysts. For instance, the reaction of a 2-aminobenzonitrile (B23959) with formamide (B127407) or orthoformates can lead to the formation of the quinazoline ring.

Another important cyclization strategy involves the condensation of 2-aminobenzaldehydes or 2-aminoketones with a nitrogen-containing reagent, such as ammonia (B1221849) or urea, often followed by an oxidation step to yield the aromatic quinazoline ring. Transition-metal-catalyzed reactions, including palladium- and copper-catalyzed processes, have also been extensively employed to facilitate the C-N bond formations necessary for quinazoline synthesis, often proceeding through intramolecular cyclization of suitable precursors.

The introduction of an amino group at the 2-position of the quinazoline ring is a key step in the synthesis of many biologically active compounds. A highly effective method for the direct synthesis of 2-aminoquinazolines is the reaction of 2-aminobenzonitriles with guanidine (B92328) or cyanamide. organic-chemistry.orgresearchgate.net This acid-mediated [4+2] annulation provides a straightforward route to the desired 2-aminoquinazoline (B112073) core. mdpi.com The reaction proceeds through the initial formation of an amidine intermediate, which then undergoes intramolecular cyclization to form the quinazoline ring.

Specific Synthetic Approaches for 8-Fluoroquinazolin-2-amine

The synthesis of this compound specifically leverages the general principles of quinazoline synthesis, utilizing fluorinated starting materials.

The primary precursor for the synthesis of this compound is 2-amino-3-fluorobenzonitrile (B53940) . This compound contains the necessary ortho-amino and cyano functionalities on a fluorinated benzene ring, primed for cyclization to form the desired product. Another potential starting material is 2-amino-3-fluorobenzoic acid , which can be converted to the corresponding benzoxazinone (B8607429) and subsequently reacted with an amino source to form the 2-aminoquinazoline.

| Starting Material | Structure |

| 2-amino-3-fluorobenzonitrile | |

| 2-amino-3-fluorobenzoic acid |

Table 1: Key starting materials for the synthesis of this compound.

The cyclization of 2-amino-3-fluorobenzonitrile to form this compound is typically achieved by reacting it with a suitable source for the N-C-N fragment of the pyrimidine ring.

A common method involves the reaction of 2-amino-3-fluorobenzonitrile with guanidine hydrochloride in the presence of a base or under acidic conditions. organic-chemistry.orgresearchgate.net The reaction can be carried out in a suitable solvent such as isopropanol (B130326) or dimethylformamide (DMF) at elevated temperatures. Alternatively, reaction with cyanamide can also yield the desired 2-aminoquinazoline. nih.gov

The use of acid catalysts, such as hydrochloric acid, can facilitate the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which is a related approach to forming 2-aminoquinazolines. mdpi.com

| Reagent | Catalyst/Conditions | Product |

| Guanidine Hydrochloride | Base (e.g., K2CO3) or Acid (e.g., HCl), Heat | This compound |

| Cyanamide | Heat | This compound |

Table 2: Typical reaction conditions for the synthesis of this compound from 2-amino-3-fluorobenzonitrile.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified to create a library of derivatives for structure-activity relationship (SAR) studies. The primary site for derivatization is the exocyclic amino group at the 2-position.

Common derivatization strategies include:

N-Alkylation: The amino group can be alkylated using various alkyl halides in the presence of a base. rsc.orguw.edu This introduces alkyl chains of varying lengths and branching, which can influence the compound's lipophilicity and binding interactions. Iridium-catalyzed N-alkylation using alcohols as the alkylating agents offers a more environmentally friendly alternative. rsc.org

N-Arylation: The amino group can be arylated through cross-coupling reactions, such as the Buchwald-Hartwig amination or Chan-Lam coupling. wikipedia.orgnih.gov These reactions introduce aryl or heteroaryl moieties, providing opportunities to explore π-π stacking interactions and introduce additional functional groups.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of the corresponding amides. researchgate.net This modification can introduce a variety of functional groups and alter the electronic properties of the amino group.

Formation of Schiff Bases: Condensation of the amino group with aldehydes or ketones yields Schiff bases (imines), which can serve as intermediates for further transformations or be evaluated for their own biological activity.

Furthermore, if a halo-substituted precursor to this compound is used (e.g., 8-bromo-2-aminoquinazoline), the halogen can be a handle for further derivatization of the quinazoline ring system through reactions like the Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

| Reaction Type | Reagents | Functional Group Introduced |

| N-Alkylation | Alkyl halide, Base | Alkyl group |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | Aryl/Heteroaryl group |

| N-Acylation | Acyl chloride/anhydride, Base | Acyl group |

| Schiff Base Formation | Aldehyde/Ketone | Imine |

Table 3: Common derivatization strategies for the 2-amino group of this compound.

Modifications at the Amino Group

The 2-amino group on the 8-fluoroquinazoline (B71482) scaffold serves as a versatile handle for further molecular elaboration through common amine reactions. These modifications are crucial for developing analogs with diverse properties.

N-Acylation: The primary amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can alter the electronic properties and steric profile of the molecule.

N-Alkylation: Introduction of alkyl groups to the amino function can be achieved through reactions with alkyl halides. This process can lead to mono- or di-alkylated products, depending on the reaction conditions and stoichiometry of the reagents. uw.edu

N-Arylation: The amino group can also undergo coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, significantly expanding the structural diversity of the analogs.

These modifications are fundamental in structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's biological and physicochemical properties.

| Modification Type | Reagent Class | Resulting Functional Group |

| N-Acylation | Acyl Halides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| N-Arylation | Aryl Halides (with catalyst) | Diaryl/Alkyl-Aryl Amine |

Substitutions on the Quinazoline Ring System

The properties of this compound can be significantly influenced by the introduction of additional substituents onto the bicyclic quinazoline core. The inherent electronic nature of the quinazoline ring dictates the strategy for these substitutions.

The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates this ring towards electrophilic aromatic substitution. Consequently, electrophilic substitution reactions preferentially occur on the benzene portion of the molecule. quimicaorganica.org Theoretical considerations suggest that the order of reactivity for electrophilic attack on the quinazoline ring is at positions 8 > 6 > 5 > 7. reddit.com

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing substituents, particularly at positions 2 and 4, especially if a suitable leaving group (like a halogen) is present. masterorganicchemistry.comnih.gov The fluorine atom itself can act as a leaving group in SNAr reactions under certain conditions. masterorganicchemistry.com

A common synthetic route to substituted 2-aminoquinazolines involves the condensation of appropriately substituted 2-amino-benzaldehydes or 2-amino-benzonitriles with a source for the N-C-N fragment, such as guanidine or cyanamides. mdpi.com For instance, the synthesis of 7-bromo-5-fluoroquinazolin-2-amine, an analog of the target compound, can be achieved from 2-amino-4-bromo-6-fluorobenzaldehyde (B2409249) and diguanidinium carbonate.

Table of Synthetic Precursors and Resulting Quinazoline Analogs

| Precursor | Reagents | Resulting Analog |

|---|---|---|

| 2-Amino-4-bromo-6-fluorobenzaldehyde | Diguanidinium Carbonate | 7-Bromo-5-fluoroquinazolin-2-amine |

| 2-Aminoacetophenone | N-benzyl cyanamide, HCl | 2-Amino-4-methylquinazoline |

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, the synthesis of its analogs can often involve the creation of one or more stereocenters. The control of stereochemistry is critical, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities.

Stereocenters may be introduced in several ways:

Chiral Side Chains: Attaching a substituent that is itself chiral, for example, via alkylation or acylation of the 2-amino group with a chiral reagent.

Asymmetric Synthesis: Employing synthetic methods that create a chiral center with a preference for one enantiomer over the other. This can be achieved using chiral catalysts, chiral auxiliaries, or stereoselective reductions. nih.gov For instance, the reduction of a prochiral ketone on a quinazoline side chain using a chiral reducing agent can yield a specific stereoisomer of the corresponding alcohol.

Ring Annulation: In the synthesis of more complex, non-aromatic analogs like tetrahydroquinazolines, the cyclization reaction itself can create stereocenters. The stereochemical outcome can be influenced by the geometry of the starting materials and the reaction mechanism. nih.gov

Strategies for Stereocontrol in the Synthesis of Analogs

| Strategy | Description | Example Application |

|---|---|---|

| Use of Chiral Pool | Incorporating a readily available chiral molecule as a starting material or reagent. | Reacting the 2-amino group with a chiral carboxylic acid. |

| Asymmetric Catalysis | Using a chiral catalyst to favor the formation of one stereoisomer. | Asymmetric reduction of a ketone or imine. |

| Diastereoselective Reactions | Using an existing chiral center in the molecule to direct the formation of a new stereocenter. | Addition of a nucleophile to a chiral quinazoline derivative. |

Purification and Characterization Techniques in Fluoroquinazoline Synthesis

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of the target compounds.

Purification: The crude products of synthesis are typically mixtures containing unreacted starting materials, byproducts, and the desired compound. Common purification techniques include:

Recrystallization: An effective method for purifying solid compounds based on differences in solubility.

Column Chromatography: A highly versatile technique used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). biotage.com For basic compounds like amines, amine-functionalized silica or the addition of a competing amine (like triethylamine) to the mobile phase may be necessary to achieve good separation. biotage.com

High-Performance Liquid Chromatography (HPLC): Used for both analytical assessment of purity and for preparative purification to obtain highly pure samples. nih.govnih.gov

Characterization: Once purified, the structure of the compound is confirmed using a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the carbon skeleton of the molecule.

¹⁹F NMR: This is particularly crucial for fluorinated compounds. It confirms the presence and number of fluorine atoms and provides information about their electronic environment. nih.govnih.gov The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring. researchgate.netescholarship.org

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. jfda-online.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental formula.

Melting Point: A physical constant that can be an indicator of purity for solid compounds.

Summary of Analytical Techniques

| Technique | Information Obtained |

|---|---|

| NMR (¹H, ¹³C, ¹⁹F) | Detailed structural connectivity, confirmation of functional groups. |

| MS (Mass Spectrometry) | Molecular weight and elemental composition (HRMS). |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification. |

| Melting Point | Physical constant and indicator of purity. |

Biological Activity and Therapeutic Potential of 8 Fluoroquinazolin 2 Amine Derivatives

Immunomodulatory Activities

Beyond kinase inhibition, 8-fluoroquinazolin-2-amine derivatives have shown significant potential as modulators of the innate immune system.

Toll-like Receptor (TLR) Modulation

Toll-like receptors (TLRs) are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns.

A novel series of 2,4-diaminoquinazolines, including derivatives of this compound, have been identified as potent dual agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). One such derivative, (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol , has been highlighted as a potent analog. The stereochemistry of the amino alcohol substituent was found to be a key determinant of TLR7/8 selectivity, with the (R)-isomer showing selective TLR8 agonism. TLR7 and TLR8 agonists are known to activate various immune cells, including dendritic cells, monocytes, and B cells.

Activation of TLR7 and TLR8 by these quinazoline (B50416) derivatives leads to the production of a range of cytokines consistent with immune stimulation. In vivo studies with the lead compound demonstrated the production of cytokines that are characteristic of TLR7/8 activation. TLR7-specific activation typically induces the production of interferon-alpha (IFN-α) and other IFN-regulated cytokines, while TLR8 agonism primarily leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12). This cytokine profile can contribute to a robust anti-viral and anti-tumor immune response.

The ability of this compound derivatives to act as TLR7/8 agonists makes them promising candidates for use as vaccine adjuvants. Adjuvants are substances that enhance the immunogenicity of antigens in vaccines, leading to a stronger and more durable immune response. TLR agonists are particularly effective as adjuvants because they can activate antigen-presenting cells and promote a T helper 1 (Th1)-driven immune response, which is crucial for clearing viral and intracellular pathogens. The immunostimulatory properties of these compounds could therefore be harnessed to improve the efficacy of future vaccines.

| Compound/Derivative Class | Target | Key Findings | Potential Application | Reference |

| (S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexanol | TLR7/8 | Potent dual agonist | Immunotherapy, Antiviral | |

| 2,4-Diaminoquinazolines | TLR7/8 | Stereochemistry influences selectivity (R-isomer for TLR8) | Immunotherapy, Antiviral |

Antiviral Properties

Derivatives of the broader quinazoline and quinazolinone class, which includes the 8-fluoro-substituted variants, have been investigated for their ability to combat a range of viral infections.

While research directly on this compound is limited in this area, studies on the related quinazolinone scaffold have demonstrated notable anti-HBV activity. A series of quinazolinone derivatives were synthesized and evaluated as novel non-nucleoside anti-HBV agents. nih.gov Two compounds from this series, 5e and 5f, were particularly effective, significantly inhibiting HBV DNA replication with IC50 values of 1.54 µM and 0.71 µM, respectively. nih.gov Importantly, these compounds also showed potent activity against HBV strains that are resistant to established drugs like lamivudine and entecavir. nih.gov Molecular docking studies suggest that these derivatives function by fitting into the dimer-dimer interface of the HBV core protein, a crucial component in the viral life cycle. nih.gov This mechanism, targeting the core protein, highlights a potential pathway by which quinazoline-based compounds could disrupt HBV replication. nih.gov

The antiviral activity of quinazoline derivatives extends beyond HBV. Novel fluoro-quinazoline compounds have demonstrated significant in vitro activity against human cytomegalovirus (HCMV). researchgate.net In a broader investigation, quinazolinone-based molecules were developed as potential broad-spectrum antiviral agents. nih.govresearchgate.net These compounds were evaluated against several viruses, including adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2. nih.govresearchgate.net Certain derivatives showed promising activity against adenovirus, HSV-1, and coxsackievirus, with IC50 values comparable to the antiviral drug acyclovir. nih.gov One compound, in particular, exhibited very potent activity against SARS-CoV-2. nih.gov The mechanism for some of these quinoline and quinazoline derivatives may involve the inhibition of viral RNA synthesis by targeting the RNA-dependent RNA polymerase (RdRp), a key enzyme for many RNA viruses. acs.org

Anticancer Activity

Derivatives of 8-fluoroquinazoline (B71482) have emerged as a significant area of research in oncology, demonstrating cytotoxicity against various cancer cell lines through multiple mechanisms of action.

The introduction of a fluorine atom at the 8-position of the quinazoline scaffold has been shown to contribute to potent cytotoxic effects. A study focused on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (a derivative referred to as compound 6e) demonstrated its cytotoxic activity against a panel of human cancer cell lines from the National Cancer Institute (NCI). nih.gov Among the cell lines tested, the human CNS cancer cell line (SNB-75) was found to be the most sensitive to this compound. nih.gov

Another study on a series of new fluoroquinazolinone derivatives found several compounds with potent activity against breast cancer cell lines. nih.gov Specifically, compounds were tested against MCF-7 (estrogen receptor-positive) and MDA-MBA-231 (triple-negative) breast cancer cells. Several derivatives displayed broad-spectrum anticancer activity, with some showing greater potency than the reference drug gefitinib. nih.gov For instance, against the MCF-7 cell line, compound 6 had an IC50 of 0.35 µM and compound 10f had an IC50 of 0.71 µM, both lower than gefitinib's IC50 of 0.97 µM. nih.gov

Cytotoxicity of Fluoroquinazolinone Derivatives in Breast Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Reference Drug (Gefitinib) IC50 (µM) |

|---|---|---|---|

| 6 | MCF-7 | 0.35 | 0.97 |

| 10f | MCF-7 | 0.71 | 0.97 |

| 10d | MCF-7 | 0.89 | 0.97 |

| 10a | MCF-7 | 0.95 | 0.97 |

| 10e | MDA-MBA-231 | 0.28 | 1.30 |

| 10d | MDA-MBA-231 | 0.38 | 1.30 |

| 7 | MDA-MBA-231 | 0.94 | 1.30 |

Beyond general cytotoxicity, 8-fluoroquinazoline derivatives have been shown to exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cancer cell division cycle. The derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was specifically evaluated for these effects on the MCF-7 human breast cancer cell line. nih.gov The analysis revealed that the compound successfully induced apoptosis and arrested the cell cycle at the G1 phase. nih.govnih.gov

Flow cytometry analysis showed a significant increase in the percentage of cells in the G1 phase, from 51.45% in control cells to 60.68% in cells treated with the compound. nih.gov Concurrently, the populations of cells in the S and G2 phases decreased, indicating that the compound effectively stops the cell cycle at the DNA replication step. nih.gov

Effect of an 8-Fluoroquinazoline Derivative on MCF-7 Cell Cycle Distribution

| Cell Cycle Phase | Control Cells (%) | Treated Cells (%) |

|---|---|---|

| G1 | 51.45 | 60.68 |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

The therapeutic efficacy of quinazoline derivatives in cancer is often attributed to their ability to interact with multiple intracellular targets. nih.gov This multi-targeted approach can offer advantages in overcoming the drug resistance that often develops with single-target agents. nih.gov The quinazoline scaffold is a key component in drugs that inhibit various receptor tyrosine kinases (RTKs) which are crucial for tumor growth and angiogenesis, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). nih.gov

Specifically, the derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as a potent and selective inhibitor of Aurora A kinase. nih.gov Aurora kinases are essential for regulating cell division, and their overexpression is common in many human cancers, making them an attractive therapeutic target. nih.gov Other anticancer mechanisms associated with the broader quinazoline class include the inhibition of tubulin polymerization (disrupting the cell's structural skeleton), and the inhibition of enzymes critical for DNA repair, such as Poly(ADP-ribose)polymerase-1 (PARP-1). biomedres.usnih.gov This ability to affect multiple cancer-related pathways underscores the potential of 8-fluoroquinazoline-2-amine derivatives as versatile anticancer agents. nih.gov

Other Reported Biological Activities

Research into the broader therapeutic utility of this compound derivatives has identified significant anti-inflammatory and antimicrobial properties in certain analogs. These activities stem from different mechanisms of action than those typically associated with kinase inhibition, highlighting the scaffold's potential to be adapted for diverse biological targets.

Anti-inflammatory Activity

A notable area of investigation has been the anti-inflammatory potential of fluorinated quinazoline derivatives. One study focused on a series of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as potential inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. In this research, the compound 8-fluoro-N-(4-fluorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine, demonstrated significant anti-inflammatory effects. It was found to inhibit the NF-κB pathway by reducing the phosphorylation of IκBα and the p65 subunit nih.gov. Furthermore, this compound markedly decreased the production of reactive oxygen species (ROS) and downregulated the expression of components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1 nih.gov. This dual action of inhibiting a primary inflammatory signaling pathway and reducing oxidative stress underscores its potential as a lead compound for further development in the treatment of inflammatory diseases.

Antimicrobial Activity

In the search for new antibacterial agents to combat growing antibiotic resistance, researchers have also turned to the this compound scaffold. A study detailing the synthesis and evaluation of novel 4-anilinoquinazoline derivatives identified compounds with promising antibacterial activity. The inclusion of a fluorine atom at the 8-position was a key structural feature of some of the evaluated molecules. These compounds were tested against a panel of both Gram-positive and Gram-negative bacteria.

One derivative, N-(4-chlorophenyl)-8-fluoroquinazolin-4-amine, exhibited notable potency, particularly against the Gram-negative bacterium Escherichia coli. The antibacterial activity is believed to be linked to the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. The findings from this research suggest that the this compound core can serve as a valuable template for the design of new antibacterial agents.

Below is a data table summarizing the antimicrobial findings for a selected 8-fluoro-4-anilinoquinazoline derivative.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| N-(4-chlorophenyl)-8-fluoroquinazolin-4-amine | Staphylococcus aureus | 64 |

| Bacillus subtilis | 128 | |

| Escherichia coli | 32 |

Structure Activity Relationship Sar and Lead Optimization Studies

Methodologies for SAR Studies

The elucidation of SAR for quinazoline (B50416) derivatives is achieved through a combination of experimental and computational approaches. These methodologies provide a comprehensive understanding of the chemical-biological interactions necessary for activity.

Experimental SAR studies involve the synthesis of a series of analogues of a lead compound and the subsequent evaluation of their biological activity through in vitro and in vivo assays. A primary technique is the systematic modification of the lead structure, where specific functional groups are altered, added, or removed to probe their importance. For instance, a library of quinazoline derivatives can be synthesized by varying substituents at key positions (e.g., C-2, C-4, C-6, C-8) of the core ring system.

Following synthesis, these new compounds are subjected to biological screening. A common method is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. By comparing the IC50 values across a series of structurally related compounds, researchers can deduce which molecular features are critical for potency. For example, the evaluation of novel quinazoline-containing hydroxamic acids as histone deacetylase 6 (HDAC6) inhibitors involved in vitro assays to determine their IC50 values, which confirmed the predictions of virtual screening and identified highly potent compounds.

Computational, or in silico, techniques have become indispensable in modern drug discovery for their ability to predict the biological activity of compounds and rationalize experimental findings, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazoline derivatives, 2D-QSAR and 3D-QSAR models are frequently developed. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods correlate the biological activity of molecules with their 3D properties, such as steric and electrostatic fields. The resulting contour maps can guide the design of new molecules by highlighting regions where modifications are likely to enhance or diminish activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For quinazoline derivatives, docking studies are used to understand the binding modes and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with target enzymes like kinases. These simulations can explain why certain substituents enhance activity and can be used to screen virtual libraries of compounds to identify potential new leads.

These computational tools are often used in conjunction with experimental data to build robust SAR models that guide the lead optimization process effectively.

Influence of Fluorine at Position 8 on Biological Activity

Structure-activity relationship studies have consistently shown that substitutions on the benzene (B151609) ring of the quinazoline core, particularly at positions 6, 7, and 8, are significant for modulating pharmacological activity. nih.gov The introduction of a fluorine atom at position 8 is a strategic modification intended to leverage the unique properties of fluorine to enhance the drug-like characteristics of the molecule.

Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom. Its introduction can profoundly influence a molecule's properties in several ways:

Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, potentially strengthening binding interactions with the target protein.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting a hydrogen atom with fluorine at a metabolically vulnerable site can block oxidation and increase the compound's half-life.

Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's active site.

In the context of quinazoline derivatives, docking results have revealed that a fluorine group on the quinazoline ring can have a significant positive impact on binding, potentially through additional interactions within the hinge region of a kinase. nih.gov Its small size allows it to confer these electronic advantages without causing steric clashes in confined binding pockets. nih.gov Studies on various quinazolinone derivatives have identified position 8 as a key site for substitution, with brominated and alkylated analogues at this position showing anti-tuberculosis and anticonvulsant activities, respectively. nih.gov While specific data for 8-fluoro substitution is often embedded within broader studies, the principle remains that this position is a critical handle for tuning biological activity.

| Compound Series | Substitution at C-8 | Observed Biological Activity | Reference |

| Quinazolinone Derivatives | Bromine | Anti-tuberculosis | nih.gov |

| Quinazolinone Derivatives | Alkyl groups | Anticonvulsant | nih.gov |

| Quinazoline Carboxylic Acids | Fluorine | Enhanced Aurora A kinase inhibition | nih.gov |

Importance of the Amino Group at Position 2

The amino group at the C-2 position is a defining feature of 8-Fluoroquinazolin-2-amine and is considered a critical pharmacophore for the biological activity of many quinazoline derivatives. The amino-quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications including anticancer, antiviral, and antihypertensive treatments. scielo.br

The importance of the 2-amino group stems primarily from its hydrogen-bonding capabilities. The nitrogen atom can act as a hydrogen bond acceptor, while the attached hydrogen atoms can act as hydrogen bond donors. This allows the moiety to form strong and specific interactions with amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in the active site of target proteins, which is often crucial for anchoring the molecule in the correct orientation for potent inhibition.

Furthermore, the 2-amino position serves as a versatile synthetic handle for further derivatization. It can be readily modified to introduce larger substituents designed to probe deeper pockets within the binding site or to modulate the compound's physicochemical properties, such as solubility and cell permeability. For example, the synthesis of 2-guanidino-quinazoline highlights how the 2-amino group can be elaborated to introduce other functional groups known to interact with biological targets. scielo.br

Impact of Substitutions on the Quinazoline Core

Beyond the specific substitutions at positions 2 and 8, modifications across the entire quinazoline core are instrumental in optimizing biological activity. Different positions on the bicyclic system offer unique opportunities to fine-tune the molecule's profile.

Position 4: This is one of the most frequently modified positions. In many kinase inhibitors, a substituted aniline (B41778) ring at C-4 is crucial for activity. The nature of the substituent on this aniline ring can dictate selectivity and potency. For example, SAR studies on 4-anilinoquinazolines show that this group is vital for binding to the ATP pocket of EGFR kinase.

Position 6: Substitutions at C-6 with small, lipophilic groups can enhance activity. Halogenation, such as the introduction of chlorine or fluorine at this position, has been shown to improve the antitumor activity of certain quinazolinone derivatives. nih.gov

Position 7: The presence of a chlorine atom at position 7 has been found to be favorable for the anticonvulsant activity of some quinazolinone derivatives. nih.gov Additionally, methoxy (B1213986) groups at positions 6 and 7 are common features in many bioactive quinazolines, influencing their interaction with various receptors.

| Position on Quinazoline Core | Example Substituent | Influence on Biological Activity | Reference |

| C-4 | Decylamine | Beneficial for antimicrobial activity | nih.gov |

| C-6 | Iodine | Detrimental to antimicrobial activity | nih.gov |

| C-6 | Fluorine/Halogen | Improved antitumor activity | nih.gov |

| C-7 | Chlorine | Favorable for anticonvulsant activity | nih.gov |

Stereochemistry and its Effect on Biological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. While the core this compound is planar, the introduction of substituents, particularly at positions 2 and 4, can create stereogenic centers or restrict bond rotation, leading to distinct spatial arrangements.

Biological systems are inherently chiral, and receptors or enzyme active sites often exhibit stereoselectivity, meaning they will interact preferentially with one stereoisomer over another. For quinazoline derivatives, the relative orientation of substituents can be critical for achieving the optimal fit within a binding site.

SAR data for 4-anilino-quinazoline kinase inhibitors suggest that the torsion angle between the quinazoline core and the C-4 anilino phenyl group is important for potency. A flat, extended conformation is often associated with higher activity, as this planar arrangement facilitates optimal interactions within the ATP-binding site of the kinase. Any substituent that forces the molecule out of this preferred conformation can lead to a significant loss of activity.

If a substituent introduced onto the quinazoline scaffold contains a chiral center, the resulting enantiomers or diastereomers may exhibit vastly different biological profiles. One enantiomer may be highly active, while the other could be inactive or even produce off-target effects. Therefore, when chiral centers are present, the synthesis and biological evaluation of individual stereoisomers are essential steps in lead optimization to identify the most potent and safest candidate.

Design Principles for Enhanced Selectivity and Potency

The development of potent and selective inhibitors based on the 8-fluoroquinazoline (B71482) scaffold is guided by key structural modifications that influence their interaction with target enzymes, such as Aurora A kinase. Research into derivatives, like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has illuminated several design principles crucial for enhancing biological activity. mdpi.comnih.gov

A primary principle for achieving selectivity, particularly for Aurora A over Aurora B kinase, is structural simplification . It has been suggested that the active site of Aurora A kinase has more limited access compared to Aurora B. mdpi.comnih.gov Consequently, smaller, less sterically hindered derivatives are better able to accommodate the Aurora A active site, leading to more favorable binding interactions. This contrasts with broader spectrum inhibitors which may possess larger, more complex substitutions. mdpi.com

The nature and position of substituents on the quinazoline core and its appended rings are critical for potency. Studies have shown that halogen substitutions play a significant role. For instance, the presence of a fluorine atom at the 8-position of the quinazoline ring contributes to the inhibitory effect. nih.gov Molecular docking studies suggest this fluorine group can have a significant impact on binding to the hinge region of the kinase, and its small size prevents steric clashes in this critical area. nih.gov

Furthermore, substitutions on the terminal phenyl ring attached to the quinazoline core are pivotal. Derivatives with halogen substitutions (such as a bromo group) on this phenyl ring have demonstrated higher activity compared to those that are unsubstituted or have methyl substitutions. nih.gov

The table below summarizes the impact of various structural features on the activity of 8-fluoroquinazoline derivatives based on published research findings.

| Structural Modification | Effect on Activity | Rationale / Observation |

| Structural Simplification | Increased Selectivity (Aurora A vs. Aurora B) | Smaller molecules may better fit the more size-restricted active site of Aurora A kinase. mdpi.comnih.gov |

| Fluorine at 8-position | Enhanced Inhibitory Effect | The fluorine atom can engage in additional binding interactions within the hinge region of the target kinase. nih.gov |

| Halogen on Terminal Phenyl Ring | Increased Potency | Halogen-substituted compounds showed higher inhibitory activities compared to unsubstituted or methyl-substituted analogs. nih.gov |

| Carboxylic Acid at 4-position | Potent Inhibition | The derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was identified as the most potent among a series of tested compounds. mdpi.comnih.gov |

Hit-to-Lead and Lead Optimization Strategies

The process of evolving an initial screening "hit" into a viable "lead" compound involves iterative cycles of design, synthesis, and testing to improve potency, selectivity, and drug-like properties. For the 8-fluoroquinazoline scaffold, this process has been demonstrated in the pursuit of novel kinase inhibitors. mdpi.comnih.gov

A key strategy involves identifying a promising hit and then exploring the structure-activity relationships around its core structure. The identification of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e in the cited research) as a potent and selective Aurora A kinase inhibitor serves as a prime example of a successful hit-to-lead effort. mdpi.comnih.govresearchgate.net This compound was developed through systematic structural modifications of previously reported inhibitors. researchgate.net

The optimization strategy for this series included:

Scaffold Modification : Employing the quinazoline ring as a core central scaffold. mdpi.com

Systematic Substitution : Introducing various substituents on the terminal phenyl ring to probe for improved activity. This led to the discovery that halogenated compounds were particularly effective. nih.gov

Enhancing Selectivity : Focusing on structural simplification to favor binding to Aurora A over other kinases, leveraging the hypothesis of a size-constrained active site. mdpi.com

The progression from an initial concept to a lead compound is summarized in the table below, using the development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an illustrative case.

| Stage | Compound/Strategy | Key Findings / Outcome |

| Hit Identification | Initial quinazoline-based kinase inhibitors. | Provided a foundational scaffold but lacked optimal selectivity and potency. mdpi.com |

| Hit-to-Lead: Design | Design of new derivatives based on structural modification and simplification of known inhibitors. Introduction of the 8-fluoroquinazoline core and varied substitutions on the 2-phenyl ring. mdpi.comnih.govresearchgate.net | Generated a focused library of compounds for screening against Aurora A kinase. nih.gov |

| Hit-to-Lead: Screening | In vitro kinase inhibitory assay of synthesized derivatives (e.g., 6a-e). | Identified compounds with halogen substitutions (6b, 6e) as having superior activity. nih.gov |

| Lead Compound | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e). | Demonstrated the highest potency among the tested derivatives, establishing it as a promising lead for further optimization. mdpi.comnih.gov |

| Further Optimization | The lead compound is proposed for additional structural and molecular optimization. | Aims to further enhance its properties as a selective Aurora A kinase inhibitor with potential apoptosis-inducing capabilities. nih.govresearchgate.net |

This strategic approach, combining rational design with systematic screening, successfully transformed a general scaffold into a specific and potent lead compound, highlighting the utility of the 8-fluoroquinazoline core in targeted drug discovery. nih.gov

Computational and in Silico Studies of 8 Fluoroquinazolin 2 Amine Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking simulations have been effectively employed to explore the binding interactions of 8-fluoroquinazoline (B71482) derivatives with various protein targets. These studies reveal the specific molecular forces and amino acid residues that govern the ligand-receptor recognition and binding process.

One key study investigated derivatives of 8-fluoroquinazoline as inhibitors of Aurora A kinase, a protein implicated in cell cycle regulation and a target for cancer therapy. The most potent compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrated a distinct binding mode within the ATP binding site of the enzyme. The simulations showed that the quinazoline (B50416) ring is crucial for anchoring the molecule within the active site. The interactions were characterized by a combination of hydrophobic and halogen bonds with key amino acid residues in the hinge region of the kinase.

The table below details the specific interactions observed between the 8-fluoroquinazoline derivative and the Aurora A kinase active site.

| Interacting Residue | Interaction Type |

| Val 147 | Hydrophobic |

| Glu 211 | Hydrophobic |

| Tyr 212 | Hydrophobic |

| Ala 213 | Hydrophobic |

| Leu 263 | Hydrophobic, Halogen Bond |

This table is based on the interactions of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid with the Aurora A kinase active site (PDB ID: 3P9J).

In other studies involving similar quinazolinone scaffolds, interactions with different targets like the NF-κB receptor have been characterized. These interactions predominantly involve hydrogen bonding with residues such as Ser240, Lys241, and Asn247, as well as π–cation interactions with residues like His41. This highlights the versatility of the quinazoline scaffold in forming various types of stabilizing bonds with different protein environments.

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score in kcal/mol, and the most stable binding conformation (binding mode) of a ligand within a target's active site. For 8-fluoroquinazoline derivatives, these predictions are crucial for ranking potential inhibitors and prioritizing them for synthesis and experimental testing.

In the study against Aurora A kinase, the docking protocol was first validated by redocking a known reference ligand, which achieved a docking score of -5.34118 kcal/mol and reproduced the experimentally observed binding mode. The newly designed 8-fluoroquinazoline derivatives exhibited higher (more favorable) docking scores than this reference ligand, suggesting enhanced binding affinity. The most active derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, showed a unique binding mode with 70% pose occupancy, fitting significantly into the main pocket of the active site. This successful prediction underscores the utility of molecular docking in guiding the structural optimization of inhibitor scaffolds.

The accuracy of binding affinity prediction can be challenging and depends on the scoring functions used and the complexity of the protein-ligand system. However, by comparing the scores of a series of related compounds, docking can effectively rank-order their potential potencies and explain structure-activity relationships observed in experimental assays.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. These methods provide a detailed understanding of a molecule's stability, reactivity, and other physicochemical characteristics from first principles.

For novel heterocyclic compounds like 8-fluoroquinazolin-2-amine derivatives, quantum chemical calculations are used to determine the most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the structure that corresponds to a minimum on the potential energy surface. Methods such as DFT with basis sets like B3LYP/6-311++G(d,p) are commonly used for this purpose.

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. This includes mapping the electron density and identifying electrophilic and nucleophilic centers, which are crucial for predicting how the molecule will interact with biological targets.

From the electronic structure calculations, several key quantum chemical descriptors can be derived. These descriptors quantify various aspects of the molecule's reactivity and kinetic stability.

| Quantum Descriptor | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A small gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron. |

These descriptors are invaluable for explaining the underlying electronic factors that contribute to the biological activity of this compound derivatives and are often used as inputs for developing QSAR models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, QSAR models are developed to predict the therapeutic efficacy of new analogues before their synthesis, thereby saving time and resources.

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be 2D (e.g., topological indices, atom counts) or 3D (e.g., molecular shape, quantum chemical parameters) and are used as independent variables. Various machine learning and statistical methods, such as Multiple Linear Regression (MLR), k-Nearest Neighbors (kNN), and Random Forest, are then used to create a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values).

The resulting QSAR model provides a mathematical equation that can be used to predict the activity of newly designed compounds. These models not only serve as a predictive tool for virtual screening but also offer insights into which structural features are most important for the desired biological activity, thus guiding rational drug design.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the nature of binding interactions, and the conformational changes that may occur upon binding.

For the broader class of quinazoline derivatives, MD simulations have been instrumental in elucidating their interaction with various biological targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain. These studies often analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of individual residues. While no specific MD simulation data for this compound derivatives were found, research on other quinazoline derivatives has shown that these compounds can form stable complexes with their target proteins, often stabilized by a network of hydrogen bonds and hydrophobic interactions.

A representative, though not specific, example of MD simulation findings for a quinazoline derivative targeting a protein kinase might look like the following hypothetical data:

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Quinazoline Derivative-Protein Complex

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The duration of the simulation. |

| Average RMSD (Ligand) | 1.5 Å | Indicates the ligand remains stably bound in the active site. |

| Average RMSD (Protein) | 2.0 Å | Shows overall stability of the protein structure during simulation. |

| Key Interacting Residues | Met793, Lys745, Asp855 | Amino acids forming crucial hydrogen bonds or hydrophobic contacts. |

This table is illustrative and not based on actual data for this compound derivatives.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This helps in identifying candidates with favorable drug-like properties and potential liabilities before costly and time-consuming experimental studies are conducted.

Numerous studies have reported the in silico ADMET profiling of various quinazoline derivatives. These analyses typically predict properties such as oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential toxicities. For instance, many quinazoline-based EGFR inhibitors are designed for good oral absorption and are predicted to adhere to Lipinski's rule of five, a guideline for drug-likeness.

Although no specific in silico ADMET data for this compound derivatives were identified, a typical predictive analysis for a novel quinazoline derivative might yield the results shown in the hypothetical table below.

Table 2: Hypothetical In Silico ADMET Prediction for a Quinazoline Derivative

| ADMET Property | Predicted Value/Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Suggests good intestinal epithelial cell membrane penetration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | >90% | High affinity for plasma proteins, affecting free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with substrates of this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Hepatotoxicity | Low probability | Unlikely to cause liver damage. |

This table is illustrative and not based on actual data for this compound derivatives.

Future Directions and Research Perspectives

Development of Novel 8-Fluoroquinazolin-2-amine Analogs with Improved Profiles

The development of new analogs from the 8-fluoroquinazoline (B71482) core is a primary objective for enhancing therapeutic efficacy and selectivity. Medicinal chemists aim to undertake structural modifications to improve the compound's interaction with biological targets, enhance its pharmacological properties, and maintain a favorable selectivity profile.

A key strategy involves the targeted modification of the quinazoline (B50416) scaffold. Research has shown that substitutions at different positions of the quinazoline ring can significantly influence biological activity. For instance, the introduction of a fluorine atom at the 8-position has been noted for its potential to enhance inhibitory effects. mdpi.com Further research will focus on synthesizing a diverse library of analogs by introducing various substituents at other positions of the quinazoline core and the 2-amine group. The goal is to systematically explore the structure-activity relationship (SAR) to identify compounds with superior potency and target specificity.

One area of particular interest is the development of analogs as kinase inhibitors. Aurora kinases, for example, are crucial for cell cycle regulation and are considered promising targets for anticancer therapies. nih.gov Research into derivatives like 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has provided a lead for developing selective Aurora A kinase inhibitors. nih.gov Future work will likely involve creating analogs that can overcome resistance mechanisms and offer improved activity against specific cancer cell lines.

| Compound | Structural Modification | Investigated Target/Activity | Reference |

|---|---|---|---|

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Substitution at the 2-position of the 8-fluoroquinazoline core with a 3-bromophenyl group and a carboxylic acid at the 4-position. | Potent and selective inhibition of Aurora A kinase; induction of apoptosis. | nih.gov |

| Quinazoline-based AChEIs | General quinazoline scaffold designed to share a pharmacophore with acetylcholinesterase inhibitors. | Inhibition of acetylcholinesterase (AChE) for potential Alzheimer's disease treatment. | mdpi.com |

Exploration of New Therapeutic Applications

While much of the focus on quinazoline derivatives has been in oncology, the structural versatility of the this compound scaffold suggests potential applications across a range of diseases. The quinazoline moiety is a recognized pharmacophore present in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antidiabetic properties. mdpi.com

Future research will likely explore the potential of novel this compound analogs in the following areas:

Neurodegenerative Diseases: Quinazoline derivatives have been investigated as acetylcholinesterase inhibitors, a key therapeutic strategy in managing Alzheimer's disease. mdpi.com New analogs could be designed and screened for their ability to modulate targets relevant to neurodegeneration.

Infectious Diseases: The quest for new antimicrobial agents is a global health priority. mdpi.com The quinazoline nucleus can be a building block for pharmacologically active scaffolds to develop novel antibacterial and antifungal agents. nih.gov

Inflammatory Disorders: Given the known anti-inflammatory properties of some quinazoline-based compounds, new derivatives of this compound could be evaluated in models of chronic inflammatory diseases.

Advanced Preclinical Investigations

For any promising new analog of this compound to progress towards clinical trials, a comprehensive preclinical investigation is essential. This goes beyond initial efficacy studies and involves a detailed assessment of the compound's pharmacokinetic and toxicological profile.

Advanced preclinical studies will need to include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: Understanding how the body processes a compound is critical. In vitro and in vivo studies will be necessary to determine the oral bioavailability, metabolic stability, and excretion pathways of new analogs.

In Vivo Efficacy Models: Promising compounds will be tested in relevant animal models of disease to confirm their therapeutic effects and to establish a potential therapeutic window.

Toxicology Studies: A thorough evaluation of a compound's safety profile is paramount. This includes acute and chronic toxicity studies to identify any potential adverse effects on major organs and systems.

Cell-Based Assays: Advanced cell-based assays, such as cytotoxicity screening against a panel of human cancer cell lines, cell cycle analysis, and apoptosis assays, will continue to be important for characterizing the mechanism of action of new compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, making it faster and more cost-effective. ijettjournal.orgresearchgate.net These technologies can be applied to the development of this compound analogs in several ways.

De Novo Drug Design: AI algorithms can generate novel molecular structures with desired properties, providing a starting point for the synthesis of new this compound analogs. researchgate.net

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADMET), and potential toxicity of new compounds before they are synthesized. researchgate.netspringernature.com This allows researchers to prioritize the most promising candidates for further development.

Target Identification: AI can analyze vast biological datasets to identify and validate new therapeutic targets for which this compound analogs could be effective. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis: AI-based QSAR approaches can accelerate the analysis of how chemical structure relates to biological activity, providing valuable insights for optimizing lead compounds. nih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a specific target. | Rapid identification of hit and lead compounds. nih.gov |

| ADMET Prediction | Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity of novel analogs. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. researchgate.net |

| De Novo Design | Generative AI models create new molecular structures with optimized properties for a particular therapeutic target. | Exploration of novel chemical space and design of highly potent and selective compounds. springernature.com |

| Protein Structure Prediction | AI tools can predict the 3D structure of target proteins, aiding in structure-based drug design. nih.gov | Facilitates the rational design of analogs that bind effectively to the target site. |

Collaborative Research Opportunities

The journey of a new drug from discovery to market is a complex and resource-intensive process that often benefits from collaboration. Advancing the research on this compound will require partnerships between various stakeholders.

Academia-Industry Collaborations: Academic research institutions can provide expertise in basic research, target discovery, and initial compound synthesis. Pharmaceutical companies, in turn, have the resources and experience in preclinical and clinical development, regulatory affairs, and commercialization.

Public-Private Partnerships: Government agencies and private foundations can provide funding and resources to support early-stage research that may be considered too high-risk for industry alone.

Consortia and Open Innovation: Research consortia bring together multiple partners from academia, industry, and non-profit organizations to share data, resources, and expertise to tackle complex scientific challenges. Open innovation platforms can also facilitate the sharing of ideas and accelerate the development process.

By fostering a collaborative ecosystem, the research community can pool its collective knowledge and resources to unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Fluoroquinazolin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, refluxing with polar aprotic solvents (e.g., DMF or DMSO) at 100–120°C for 12–24 hours enhances yield by promoting intramolecular cyclization. Catalysts like p-toluenesulfonic acid (p-TsOH) can further optimize reaction efficiency. Purification via column chromatography using ethyl acetate/hexane mixtures (3:7 ratio) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and fluorine coupling patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves the spatial arrangement of the quinazoline core and fluorine substitution, critical for understanding reactivity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability studies involve incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. HPLC analysis tracks degradation products, while thermogravimetric analysis (TGA) evaluates thermal stability. Fluorine’s electron-withdrawing effects typically enhance thermal resistance but may increase hydrolysis susceptibility in alkaline media .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Meta-analyses comparing IC₅₀ values across studies, paired with molecular docking simulations to probe target binding affinity, can clarify structure-activity relationships (SAR). For instance, conflicting antimicrobial data may stem from variations in bacterial strain permeability or efflux pump activity .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer: Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are simulated using the Polarizable Continuum Model (PCM). For example, fluorine’s inductive effects lower the LUMO energy, favoring nucleophilic substitution at the C-2 amine position .

Q. What experimental designs are critical for studying the role of fluorine substitution in modulating pharmacokinetic properties?

- Methodological Answer: Comparative studies using isotopologues (e.g., ⁸F vs. ⁷F derivatives) paired with in vitro ADME assays (e.g., Caco-2 cell permeability, microsomal stability) quantify fluorine’s impact. Fluorine’s electronegativity often improves metabolic stability by reducing cytochrome P450-mediated oxidation but may decrease solubility due to increased lipophilicity .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

- Methodological Answer: Slow vapor diffusion using mixed solvents (e.g., dichloromethane/methanol) promotes crystal growth. Fluorine’s small atomic radius facilitates dense packing, but hydrogen bonding with the amine group can lead to polymorphic variations. Single-crystal X-ray diffraction with synchrotron radiation resolves subtle structural distortions .

Data Presentation

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 178.17 g/mol | HRMS |

| Melting Point | 156–158°C | DSC |

| LogP (Octanol-Water) | 1.85 (±0.15) | HPLC |

| Aqueous Solubility (25°C) | 0.12 mg/mL (pH 7.4) | Shake-flask |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.